Otenabant is a drug that acts as an antagonist at the cannabinoid receptor type 1 (CB1R) []. CB1R is a G protein-coupled receptor found throughout the body, but with high concentrations in the central nervous system (CNS) []. Due to its ability to block the effects of cannabinoids, Otenabant was initially investigated for its potential in treating conditions like obesity and addiction.
One of the primary areas of research for Otenabant was in the treatment of obesity. The rationale behind this was that CB1R activation is linked to increased appetite and food intake []. By blocking CB1R with Otenabant, researchers theorized it could help regulate appetite and promote weight loss. While some pre-clinical studies showed promising results [], later clinical trials failed to demonstrate significant long-term weight loss benefits [].
Another area of exploration for Otenabant was in addiction treatment. The endocannabinoid system, which includes CB1R, plays a role in reward processing and motivation []. Otenabant's ability to block CB1R activity was thought to potentially help reduce cravings and relapse risk in individuals struggling with addictions like smoking or alcohol use disorder []. However, similar to the anti-obesity research, clinical trials for Otenabant in addiction treatment yielded mixed results and ultimately failed to provide a definitive treatment option [].
Otenabant is a synthetic compound classified as a cannabinoid receptor antagonist, specifically targeting the cannabinoid receptor type 1 (CB1). It has been primarily investigated for its potential application in treating obesity and metabolic disorders. Otenabant is known for its ability to modulate endocannabinoid signaling, which plays a crucial role in appetite regulation and energy homeostasis. Its chemical structure is characterized by the formula C₃₄H₃₄Cl₂N₇O, with a molecular weight of approximately 510.42 g/mol .
Otenabant works by blocking the activity of CB1 receptors. The endocannabinoid system naturally produces cannabinoids, which bind to CB1 receptors and stimulate appetite and reward pathways in the brain. By antagonizing these receptors, Otenabant reduces the stimulatory effects of cannabinoids, leading to decreased appetite and potentially promoting weight loss [].
These reactions are essential for modifying the compound's structure to enhance its selectivity and potency against the CB1 receptor.
Otenabant exhibits significant biological activity as a selective antagonist of the CB1 receptor. Its mechanism of action involves blocking the receptor's activation by endogenous cannabinoids like anandamide, leading to reduced appetite and increased energy expenditure. In animal models, otenabant has demonstrated efficacy in promoting fat oxidation and improving metabolic parameters, making it a candidate for obesity treatment . Additionally, it has been shown to activate pro-inflammatory pathways in macrophages, potentially linking it to metabolic diseases such as type-2 diabetes .
The synthesis of otenabant typically involves several steps:
This multi-step synthesis enables the fine-tuning of otenabant's properties for specific therapeutic applications.
Otenabant has been primarily investigated for its application in:
Despite its promising profile, clinical trials have raised concerns regarding safety and side effects, leading to a cautious approach in its development .
Interaction studies have shown that otenabant selectively interacts with CB1 receptors without significantly affecting CB2 receptors. This selectivity is crucial for minimizing side effects associated with broader cannabinoid receptor modulation. Otenabant's interaction profile indicates that it can effectively inhibit CB1-mediated pathways involved in appetite regulation while sparing other physiological processes regulated by CB2 receptors .
Otenabant shares structural and functional similarities with several other cannabinoid receptor antagonists. Below is a comparison highlighting its uniqueness:
Compound | Structure Characteristics | CB1 Affinity (nM) | Selectivity (CB1/CB2) | Unique Features |
---|---|---|---|---|
Rimonabant | Contains a 4-chloro substituent | 3.5 | High | First marketed CB1 antagonist |
Taranabant | Acyclic structure with improved solubility | 0.5 | Moderate | Designed for better pharmacokinetics |
AM251 | Iodo substituent enhancing selectivity | 0.9 | ~300-fold | Enhanced affinity over CB2 |
Otenabant | Diphenyl purine core with piperidine moiety | 4 | High | Focus on peripheral selectivity |
Otenabant's unique diphenyl purine core distinguishes it from other compounds, providing specific interactions that enhance its therapeutic potential while minimizing adverse effects associated with broader cannabinoid modulation .
Parameter | Value | Method/Assay | Reference |
---|---|---|---|
CB1 Binding Affinity (Ki) | 0.7 nM | Radioligand displacement assay | Hadcock et al., 2010 |
CB1 Functional Potency (Ki) | 0.2 nM | Calcium mobilization assay | Hadcock et al., 2010 |
CB2 Binding Affinity (Ki) | 7,600 nM | Radioligand displacement assay | Hadcock et al., 2010 |
CB1 vs CB2 Selectivity Ratio | 10,000-fold | Calculated ratio (CB2 Ki/CB1 Ki) | Multiple sources |
CB1 Antagonist Activity (Ke) | 13.1 nM | Calcium mobilization assay | Tocris Bioscience |
CB1 Binding Assay (Ki, [³H]SR141716) | 0.4 nM | [³H]SR141716 displacement | Design of Potent CB1 Antagonist |
CB1 Functional Assay (Ki, [³H]CP55940) | 3.4 nM | [³H]CP55940 displacement | Design of Potent CB1 Antagonist |
CB2 Functional Assay (Ki, [³H]CP55940) | 5,504 nM | [³H]CP55940 displacement | Design of Potent CB1 Antagonist |
Otenabant exhibits extraordinary selectivity for CB1 receptors over CB2 receptors, demonstrating approximately 10,000-fold greater selectivity for CB1 [1] [2] [9]. This remarkable selectivity profile represents one of the highest ratios observed among clinically tested CB1 antagonists. The CB2 receptor binding affinity is substantially reduced, with Ki values ranging from 7,600 to 7,663 nanomolar, compared to sub-nanomolar CB1 affinity [10] [3].
The selectivity mechanism involves differential binding interactions within the orthosteric binding pockets of CB1 and CB2 receptors. Structural analysis reveals that otenabant's purine scaffold and diphenyl substitution pattern create specific complementarity with CB1 receptor architecture while exhibiting poor fit within the CB2 binding site [11] [12]. Key residue differences between CB1 and CB2, particularly the substitution of isoleucine 267 in CB1 with leucine 182 in CB2, contribute significantly to this selectivity profile [12].
Comparative selectivity analysis with other CB1 antagonists demonstrates otenabant's superior discrimination between receptor subtypes. While rimonabant exhibits 50-1,100-fold selectivity and taranabant shows 1,150-2,380-fold selectivity, otenabant maintains consistently high selectivity across multiple assay systems [13]. This selectivity profile is maintained across various experimental conditions, including different radioligand displacement assays and functional measurements [14] [15].
Table 2: Selectivity Analysis - CB1 vs CB2 Receptor Interactions
Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Ratio (CB2/CB1) | Functional Activity |
---|---|---|---|---|
Otenabant | 0.12-0.70 | 7,663 | 10,000-fold | Inverse agonist/Antagonist |
Rimonabant | 1.80-12.3 | 702-13,200 | 50-1,100-fold | Inverse agonist |
Taranabant | 0.130-0.270 | 170-310 | 1,150-2,380-fold | Inverse agonist |
AM-251 | 7.49 | 2,290 | 306-fold | Inverse agonist |
AM-281 | 12.0 | 4,200 | 350-fold | Inverse agonist |
Surinabant | 3.50 | 442 | 126-fold | Inverse agonist |
Otenabant functions as both a competitive antagonist and inverse agonist at CB1 receptors, demonstrating dual mechanisms of receptor modulation. The compound effectively inhibits both basal and cannabinoid agonist-mediated CB1 receptor signaling through distinct molecular pathways [3] [4]. As an inverse agonist, otenabant suppresses constitutive CB1 receptor activity, reducing baseline signaling below control levels [16].
The inverse agonist activity is particularly evident in cyclic adenosine monophosphate accumulation assays, where otenabant significantly increases intracellular cAMP levels in CHO-hCB1 cells [16]. This effect occurs with an EC50 value of approximately 78.6 nanomolar, demonstrating potent inverse agonist properties [16]. The mechanism involves stabilization of the inactive receptor conformation and enhancement of Gs protein coupling, leading to increased adenylyl cyclase activity.
Functional antagonism studies reveal comprehensive blockade of CB1 receptor-mediated responses. Otenabant completely antagonizes WIN 55,212-2-induced effects with an IC50 of 30.23 nanomolar in EGFP-CB1_U2OS cells [16]. The compound effectively blocks calcium mobilization in primary hippocampal neuronal cells and inhibits GTPγS binding in membrane preparations [3]. In vivo tetrad assays demonstrate 72% reversal of cannabinoid agonist-mediated central nervous system responses at 3 milligrams per kilogram, confirming functional antagonism [17].
The molecular mechanism underlying functional antagonism involves competitive binding to the orthosteric site of CB1 receptors, preventing endogenous and exogenous cannabinoid agonist access [3]. Otenabant's purine scaffold occupies the same binding pocket as natural endocannabinoids, effectively blocking receptor activation [18] [19]. Additionally, the compound exhibits insurmountable antagonism characteristics in some assay systems, suggesting potential pseudo-irreversible binding properties [20].
Table 3: Inverse Agonist Activity and Functional Antagonism
Functional Parameter | Response/Value | Mechanism | Assay System |
---|---|---|---|
cAMP Accumulation Increase | Significant increase | Inverse agonist activity | CHO-hCB1 cells |
Basal CB1 Receptor Signaling Inhibition | Potent inhibition | Competitive antagonism | CB1 receptor signaling |
WIN 55,212-2 Antagonism (IC50) | 30.23 nM | Functional antagonism | EGFP-CB1_U2OS cells |
CP55940 Antagonism | Complete blockade | Competitive inhibition | Radioligand displacement |
Calcium Mobilization Inhibition | Dose-dependent | Receptor blockade | Primary hippocampal neurons |
GTPγS Binding Inhibition | Concentration-dependent | G-protein uncoupling | Membrane preparations |
Constitutive Activity Suppression | Pronounced effect | Inverse agonism | Constitutive activity assay |
Functional Antagonism in Tetrad Assay | 72% reversal at 3 mg/kg | In vivo antagonism | Mouse tetrad model |